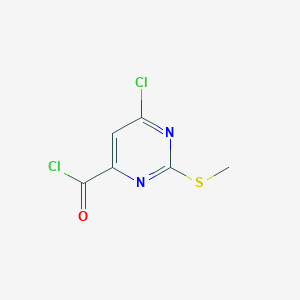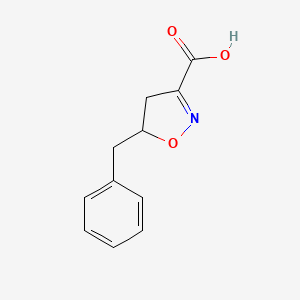![molecular formula C16H10Cl3NO2 B12913015 2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-94-8](/img/structure/B12913015.png)
2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzyl and indole rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and indole-3-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with indole-3-carboxylic acid under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and indole rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or palladium acetate, and bases like potassium carbonate or sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex indole-based compounds.
Scientific Research Applications
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-3-carboxylic acid
- 2-Chloro-1-(3,5-dichlorobenzyl)-1H-indole-3-carboxylic acid
Uniqueness
2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the benzyl and indole rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
93548-94-8 |
|---|---|
Molecular Formula |
C16H10Cl3NO2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-chloro-1-[(2,5-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl3NO2/c17-10-5-6-12(18)9(7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22) |
InChI Key |
GABQUSDSOMBNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC(=C3)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)






